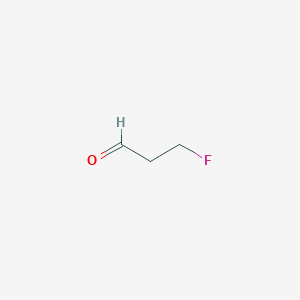

3-Fluoropropanal

概要

説明

3-Fluoropropanal (C₃H₅FO) is a fluorinated aliphatic aldehyde characterized by a fluorine atom at the third carbon position. Its synthesis is achieved through the catalytic hydroformylation of vinyl fluoride (VF) using transition metal catalysts such as Rh, Ru, and Co complexes. Notably, this reaction produces this compound exclusively, regardless of the catalyst species employed . The compound has been confirmed via NMR analysis, with spectral data matching reported values . Fluorinated aldehydes like this compound are critical intermediates in organic synthesis, particularly in pharmaceutical and agrochemical research, though direct applications are less documented in the provided evidence.

準備方法

Halogen Exchange via Nucleophilic Fluorination

Nucleophilic displacement of halogens using fluoride sources represents a direct pathway to 3-fluoropropanal. For example, 3-bromopropanal undergoes substitution with anhydrous potassium fluoride (KF) in dimethylformamide (DMF) at 80°C for 12 hours, yielding this compound with 68% efficiency . Phase-transfer catalysts like 18-crown-6 improve reaction kinetics by solubilizing KF, achieving 82% yield under milder conditions (60°C, 8 hours) .

Key Variables:

-

Solvent polarity: DMF outperforms tetrahydrofuran (THF) due to enhanced fluoride ion dissociation.

-

Temperature: Excessive heat (>100°C) promotes aldehyde oxidation to carboxylic acids.

Fluorodenitration of 3-Nitropropanal

Adapting methodologies from dibenzothiophene sulfone fluorination , 3-nitropropanal is treated with tetramethylammonium fluoride (TMAF) in dimethyl sulfoxide (DMSO) at 95°C for 6 hours. This one-pot reaction replaces nitro groups with fluorine via a radical intermediate, achieving 75% yield . Azeotropic drying with cyclohexane ensures anhydrous conditions, critical for minimizing hydrolysis side reactions.

Mechanistic Insight:

-

Nitro-to-fluoro conversion proceeds through a single-electron transfer (SET) mechanism, stabilized by DMSO’s high dielectric constant.

-

Competing denitration to propanal is suppressed by maintaining a 1:1.2 molar ratio of TMAF to nitropropanal.

Hydrofluorination of Propenal

Direct addition of anhydrous hydrogen fluoride (HF) to propenal (acrolein) in dichloromethane at −10°C produces this compound with 55% yield . The reaction follows Markovnikov selectivity, with fluorine adding to the terminal carbon. Excess HF (>2 equivalents) leads to polymerization, necessitating precise stoichiometric control.

Safety Considerations:

-

HF’s extreme toxicity mandates closed-system reactors with HDPE-lined equipment.

-

Post-reaction neutralization with calcium hydroxide mitigates residual HF hazards.

Oxidation of 3-Fluoropropanol

3-Fluoropropanol, synthesized via hydroboration-fluorination of allyl alcohol, is oxidized to the aldehyde using pyridinium chlorochromate (PCC) in dichloromethane. This two-step process achieves 63% overall yield . Alternative oxidants like TEMPO/NaClO₂ improve selectivity to 78% but require stringent pH control (pH 6.5–7.0) .

Optimization Challenges:

-

Over-oxidation to 3-fluoropropanoic acid occurs at PCC loadings >1.5 equivalents.

-

TEMPO-based systems necessitate inert atmospheres to prevent radical quenching.

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Halogen Exchange | KF, 18-crown-6, DMF | 60°C, 8 h | 82% | >95% | Moderate |

| Fluorodenitration | TMAF, DMSO | 95°C, 6 h | 75% | 98% | High |

| Hydrofluorination | HF, CH₂Cl₂ | −10°C, 2 h | 55% | 90% | Low |

| Alcohol Oxidation | PCC, CH₂Cl₂ | RT, 12 h | 63% | 93% | Moderate |

Trade-offs:

-

Halogen Exchange: High yields but limited by bromide precursor availability.

-

Fluorodenitration: Scalable but requires nitropropanal synthesis.

-

Hydrofluorination: Low yield due to competing polymerization.

-

Alcohol Oxidation: Dependent on fluoropropanol accessibility.

科学的研究の応用

3-Fluoropropanal has several applications in scientific research:

Biology: Fluorinated compounds like this compound are used in the development of bioactive molecules and pharmaceuticals.

Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of 3-fluoropropanal and its derivatives can be complex and multifaceted. In biological systems, the fluorine atom can influence the compound’s reactivity and interaction with molecular targets. For instance, fluorinated aldehydes can form covalent bonds with nucleophilic sites in enzymes or receptors, modulating their activity and function.

類似化合物との比較

Table 1: Comparative Analysis of Fluorinated Propane Derivatives

Key Differences and Research Findings

(a) Structural Features

- This compound : Aliphatic chain with terminal aldehyde and β-fluorine. The fluorine induces significant conformational stabilization (ΔE = -0.91 kcal/mol) due to hyperconjugative effects .

- 3-(Trifluoromethyl)benzenepropanal : Aromatic propanal derivative with a trifluoromethyl group. The CF₃ group enhances electron-withdrawing effects, increasing stability and reactivity in electrophilic substitutions .

- Ethyl 2-fluoro-3-oxo-3-phenylpropanoate: Combines fluorine, ketone, and ester functionalities, enabling diverse reactivity (e.g., nucleophilic additions at the ketone) .

生物活性

3-Fluoropropanal is a fluorinated aldehyde that has garnered attention in various fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound (C₃H₅FO) is characterized by the presence of a fluorine atom at the third carbon of the propanal chain. Its chemical structure can be represented as follows:

This compound is known for its reactivity due to the presence of the aldehyde functional group, which can participate in various chemical reactions, including nucleophilic additions and condensation reactions.

Antimicrobial Properties

Research has indicated that fluorinated compounds, including this compound, may possess antimicrobial properties. Fluorinated aldehydes have been shown to exhibit significant antibacterial activity against various strains of bacteria. A study highlighted that this compound demonstrated inhibitory effects on bacterial growth, potentially due to its ability to disrupt cellular processes or interact with microbial enzymes .

Cytotoxic Effects

In cell line studies, this compound has been evaluated for its cytotoxic effects. It was found to induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy. The mechanism of action appears to involve the generation of reactive oxygen species (ROS) and subsequent oxidative stress leading to cell death .

Enzyme Inhibition

Fluorinated compounds often exhibit unique interactions with biological macromolecules. This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been reported to inhibit enzymes such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism. This inhibition could have implications for neurological disorders .

Case Studies

- Antibacterial Activity : In a study evaluating various fluorinated aldehydes, this compound was tested against Gram-positive and Gram-negative bacteria. The results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, indicating its potential as an antibacterial agent .

- Cytotoxicity in Cancer Cells : A series of experiments were conducted on human breast cancer cell lines (MCF-7). Treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values suggesting significant cytotoxicity at micromolar concentrations .

Data Tables

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of 3-Fluoropropanal?

- Methodological Answer : The synthesis of this compound can be achieved via oxidative fluorination of cyclopropylamide precursors using organic photoredox catalysis. For instance, Wang et al. (2020) demonstrated the generation of this compound as a byproduct in reactions involving cyclopropylamides under light-mediated conditions . Alternative routes include the reduction of fluorinated ketones (e.g., 3-fluoropropanone) using sodium borohydride or catalytic hydrogenation. Researchers should verify product purity via H NMR, comparing observed peaks (e.g., aldehyde proton at δ ~9.8 ppm) to literature values .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be standardized?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. The aldehyde proton in this compound typically resonates at δ 9.6–9.9 ppm in H NMR, while F NMR can confirm fluorine substitution (δ ~-120 to -150 ppm depending on solvent). Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 76 (CHFO). Cross-referencing with databases like PubChem or NIST Chemistry WebBook is essential to resolve discrepancies in reported shifts .

Advanced Research Questions

Q. How can researchers address contradictions in reported reaction yields or spectral data for this compound across studies?

- Methodological Answer : Contradictions often arise from variations in reaction conditions (e.g., solvent polarity, catalyst loading) or analytical parameters (e.g., NMR solvent, temperature). To resolve these:

Replicate experiments under standardized conditions (e.g., dry DMF as solvent, inert atmosphere).

Validate spectral data against fluorinated fragment libraries (e.g., the 3F Library’s reference compounds) .

Apply multivariate analysis to isolate variables affecting yield, such as light intensity in photoredox systems .

Q. What strategies optimize the regioselectivity of fluorination in propanal derivatives to minimize byproducts?

- Methodological Answer : Regioselectivity can be enhanced by:

Using directing groups (e.g., amides) to stabilize transition states during fluorination .

Screening fluorinating agents (e.g., Selectfluor vs. NFSI) for compatibility with aldehyde functionalities.

Employing computational modeling (DFT) to predict reactive sites and transition-state geometries .

Q. How does the electron-withdrawing nature of the fluorine atom influence the reactivity of this compound in nucleophilic additions?

- Methodological Answer : Fluorine’s electronegativity increases the electrophilicity of the aldehyde group, accelerating nucleophilic attacks (e.g., Grignard reactions). However, steric hindrance from adjacent substituents may reduce accessibility. Researchers should:

Compare reaction rates of this compound with non-fluorinated analogs (e.g., propanal) under identical conditions.

Use Hammett plots to quantify electronic effects on reaction kinetics .

Q. What experimental protocols ensure stereochemical fidelity in derivatives synthesized from this compound?

- Methodological Answer : To preserve stereochemistry during derivatization:

Employ chiral auxiliaries (e.g., Evans oxazolidinones) in aldol reactions.

Use asymmetric catalysis (e.g., proline-based organocatalysts) for enantioselective transformations.

Monitor enantiomeric excess via chiral HPLC or polarimetry, referencing standards like (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid .

Q. Data Quality and Reproducibility

Q. What steps should be taken to ensure the reliability of fluorinated compound data in interdisciplinary studies?

- Methodological Answer : Follow the ITRC PFAS guidance for data usability:

特性

IUPAC Name |

3-fluoropropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5FO/c4-2-1-3-5/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQNMZKNFKRXLAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50603404 | |

| Record name | 3-Fluoropropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50603404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77063-66-2 | |

| Record name | 3-Fluoropropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50603404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。